![molecular formula C19H20ClN3O4 B2852929 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea CAS No. 954608-69-6](/img/structure/B2852929.png)
1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea
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Description
1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C19H20ClN3O4 and its molecular weight is 389.84. The purity is usually 95%.
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Biological Activity
1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea, with CAS Number 954608-69-6, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its synthesis, mechanism of action, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C19H20ClN3O4 |
Molecular Weight | 389.8 g/mol |
Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorophenyl isocyanate with appropriate amino alcohols to form the oxazolidinone ring, followed by the introduction of the ethoxyphenyl group through nucleophilic substitution reactions.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
Antitumor Activity
Research indicates that derivatives of urea compounds exhibit significant antitumor activity. For instance, related compounds have shown GI50 values (the concentration required to inhibit cell growth by 50%) in the range of 15.1 to 28.7 μM against various cancer cell lines, including breast and prostate cancer cells . The structure–activity relationship (SAR) studies suggest that modifications in the phenyl groups can enhance or reduce activity.
Antibacterial Activity
This compound has also demonstrated antibacterial properties. A review on similar compounds noted that urea derivatives could possess minimum inhibitory concentration (MIC) values as low as 0.03–0.12 μg/mL against multi-drug resistant strains like Staphylococcus aureus and Streptococcus pyogenes . This highlights the potential use of this compound in treating bacterial infections.
The proposed mechanism involves interaction with specific molecular targets such as enzymes or receptors, leading to alterations in cellular pathways. The oxazolidinone moiety is particularly noted for its role in inhibiting bacterial protein synthesis, which is a common mechanism among antibacterial agents.
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of a related compound in a mouse model for melanoma, showing a significant reduction in tumor size compared to controls . The compound exhibited selective cytotoxicity, sparing normal cells while effectively targeting tumor cells.
- Antibacterial Testing : In vitro tests revealed that the compound exhibited potent activity against E. coli and S. aureus, with IC50 values significantly lower than those of standard antibiotics like ceftriaxone, suggesting its potential as a new antibacterial agent .
Properties
IUPAC Name |
1-[[3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-(4-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-2-26-16-9-5-14(6-10-16)22-18(24)21-11-17-12-23(19(25)27-17)15-7-3-13(20)4-8-15/h3-10,17H,2,11-12H2,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSSVYSMVGLIIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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